N-(dimethyl-prop-2-enylsilyl)-1-(dimethyl-prop-2-enylsilyl)oxy-2,2,2-trifluoroethanimine
Description
N-(dimethyl-prop-2-enylsilyl)-1-(dimethyl-prop-2-enylsilyl)oxy-2,2,2-trifluoroethanimine is a silicon-containing organofluorine compound characterized by dual dimethyl-prop-2-enylsilyl groups attached to a trifluoroethanimine backbone.
Properties
Molecular Formula |
C12H22F3NOSi2 |
|---|---|
Molecular Weight |
309.47 g/mol |
IUPAC Name |
[dimethyl(prop-2-enyl)silyl] (1E)-N-[dimethyl(prop-2-enyl)silyl]-2,2,2-trifluoroethanimidate |
InChI |
InChI=1S/C12H22F3NOSi2/c1-7-9-18(3,4)16-11(12(13,14)15)17-19(5,6)10-8-2/h7-8H,1-2,9-10H2,3-6H3/b16-11+ |
InChI Key |
WEJZMYZSZZARKD-LFIBNONCSA-N |
Isomeric SMILES |
C[Si](C)(CC=C)/N=C(\C(F)(F)F)/O[Si](C)(C)CC=C |
Canonical SMILES |
C[Si](C)(CC=C)N=C(C(F)(F)F)O[Si](C)(C)CC=C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Silyl Functionalities
The compound shares structural similarities with other silyl-protected amines and ethers. For instance:
- 3-((((2R,3R,4R,5R)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-((tert-butyldimethylsilyl)oxy)-5-(2-(((E)-3,7-dimethyl-octa-2,6-dien-1-yl)thio)-4-oxopyrimidin-1(4H)yl)tetrahydrofuran-3-yl)oxy)-(diisopropylamino)phosphino)propanenitrile (): This nucleotide derivative incorporates a tert-butyldimethylsilyl (TBS) group as a protective moiety. Unlike the target compound, which uses dimethyl-prop-2-enylsilyl groups, TBS is bulkier and more commonly employed in organic synthesis for steric protection of hydroxyl groups. The dimethyl-prop-2-enylsilyl groups in the target compound may offer enhanced solubility or reduced steric hindrance compared to TBS .
- The absence of silyl groups and fluorine atoms in this molecule likely reduces its thermal stability and alters its electronic properties compared to the fluorinated ethanimine derivative .
Fluorinated Ethanimine Derivatives
Trifluoroethylimine derivatives are rare in the literature. However, the trifluoroethyl moiety is known to confer electron-withdrawing effects, enhancing electrophilicity and resistance to hydrolysis. The dual silyl groups in the target compound may mitigate these effects by providing steric protection, a feature absent in simpler fluorinated amines like (S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine () .
Methodological Considerations for Analysis
Crystallographic Characterization
For example, SHELXL’s robust refinement algorithms can handle disordered silyl groups, which are common in such compounds .
Hydrogen Bonding and Intermolecular Interactions
The trifluoroethanimine core may participate in weak hydrogen bonding, as analyzed via graph set theory (). However, the bulky silyl groups likely dominate intermolecular interactions, reducing crystal packing efficiency compared to less hindered analogues like N-hydroxy-N-methyl-2-phenylacetamide () .
Data Table: Structural and Functional Comparison
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